molecular formula C15H18FN3O B2546399 (4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034226-21-4

(4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone

Cat. No. B2546399
CAS RN: 2034226-21-4
M. Wt: 275.327
InChI Key: RMRVDYHTQSNTMJ-UHFFFAOYSA-N
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Description

(4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of indole and piperazine, which are known to have various biological activities.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound has been widely employed in pharmaceuticals. Notably, it appears in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for novel drug candidates, aiming to enhance therapeutic efficacy, selectivity, and safety profiles.

Anticancer Activity

While specific studies on this compound are limited, related indole derivatives have shown promise as potential anticancer agents. For instance, 4-(1H-indole-2-carbonyl)piperazine-2,6-diones were synthesized and tested for their anticancer activity against various cell lines . Further investigations into the mechanism of action and optimization of structural modifications could reveal its potential in cancer therapy.

Equilibrative Nucleoside Transporters (ENTs) Inhibition

Recent research has identified 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) as an inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . ENTs play essential roles in nucleotide synthesis, adenosine regulation, and chemotherapy. Analogues of FPMINT, including compound 3c, have been explored for their structure-activity relationship (SAR) and irreversible, non-competitive inhibition properties .

Plant Hormone Research

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. Although not directly related to our compound, the study of indole derivatives sheds light on plant growth, development, and stress responses .

Molecular Docking Studies

Researchers have performed molecular docking studies on novel indolyl derivatives, including those with potential anti-HIV-1 activity . While not specific to our compound, these investigations highlight the importance of understanding ligand-receptor interactions.

Antimicrobial Agents

Designing new piperazin-4-yl analogues, such as those incorporating acetyl-thiazolidine-2,4-dione, has been explored for antimicrobial activity . Although not directly related to our compound, this field underscores the versatility of piperazine-based structures.

properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c16-4-6-18-7-9-19(10-8-18)15(20)13-1-2-14-12(11-13)3-5-17-14/h1-3,5,11,17H,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRVDYHTQSNTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCF)C(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-fluoroethyl)piperazin-1-yl)(1H-indol-5-yl)methanone

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